molecular formula C15H18FNOS B11502750 4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one

4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one

Cat. No.: B11502750
M. Wt: 279.4 g/mol
InChI Key: BTMNNQZVTZOLFI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro configuration. The presence of a fluorophenyl group and a thia-aza-spiro moiety in its structure makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with the appropriate amine and thioglycolic acid in toluene under reflux conditions. The reaction mixture is then subjected to column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-ulcer activity is believed to be due to its ability to inhibit gastric acid secretion and protect the stomach lining .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-phenyl)-2-methyl-1-thia-4-aza-spiro[4.5]decan-3-one stands out due to its specific combination of a thia-aza-spiro moiety and a fluorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18FNOS

Molecular Weight

279.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C15H18FNOS/c1-11-14(18)17(13-7-5-12(16)6-8-13)15(19-11)9-3-2-4-10-15/h5-8,11H,2-4,9-10H2,1H3

InChI Key

BTMNNQZVTZOLFI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2(S1)CCCCC2)C3=CC=C(C=C3)F

Origin of Product

United States

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